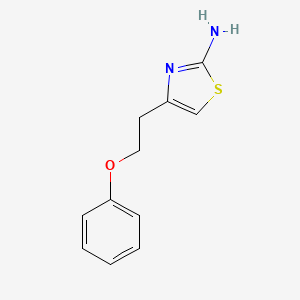

4-(2-Phenoxyethyl)-1,3-thiazol-2-amine

CAS No.:

Cat. No.: VC18209456

Molecular Formula: C11H12N2OS

Molecular Weight: 220.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12N2OS |

|---|---|

| Molecular Weight | 220.29 g/mol |

| IUPAC Name | 4-(2-phenoxyethyl)-1,3-thiazol-2-amine |

| Standard InChI | InChI=1S/C11H12N2OS/c12-11-13-9(8-15-11)6-7-14-10-4-2-1-3-5-10/h1-5,8H,6-7H2,(H2,12,13) |

| Standard InChI Key | LZIZOJDJYVQVFN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)OCCC2=CSC(=N2)N |

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound’s molecular formula is C₁₁H₁₂N₂OS, with a molecular weight of 220.29 g/mol . Its structure consists of a thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) substituted at the 4-position with a 2-phenoxyethyl group (-CH₂CH₂OPh) and at the 2-position with an amine (-NH₂). The phenoxyethyl moiety introduces aromatic and ether functionalities, influencing the compound’s solubility and reactivity.

The SMILES notation for the compound is C1=CC=C(C=C1)OCC(C2=CSC(=N2)N)C, reflecting the connectivity of the phenoxyethyl chain to the thiazole ring . The InChIKey IOYUQHJSBCNHPU-UHFFFAOYSA-N provides a unique identifier for its stereochemical and structural features .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₂N₂OS | |

| Molecular Weight | 220.29 g/mol | |

| CAS Registry Number | 915921-97-0 | |

| XLogP3 (Partition Coefficient) | 2.9 |

Spectroscopic Data

While specific spectral data for 4-(2-phenoxyethyl)-1,3-thiazol-2-amine are unavailable, analogues like 4-(1-phenoxyethyl)-1,3-thiazol-2-amine exhibit characteristic IR absorptions at 3300–3150 cm⁻¹ (N-H stretch), 1690 cm⁻¹ (C=O ester, if present), and 1566 cm⁻¹ (C=C aromatic) . In ¹H NMR, the thiazole proton typically resonates at δ 7.41 ppm, while the phenoxyethyl group’s methylene protons appear as a quartet near δ 4.34 ppm .

Synthesis and Characterization

Synthetic Routes

The synthesis of 2-aminothiazole derivatives generally involves the Hantzsch thiazole synthesis, which condenses α-haloketones with thioureas . For 4-(2-phenoxyethyl)-1,3-thiazol-2-amine, a plausible pathway involves:

-

Bromination of 2-phenoxyacetophenone: Reaction with CuBr₂ in chloroform-ethyl acetate yields α-bromo-2-phenoxyacetophenone .

-

Cyclization with thiourea: The α-bromo ketone reacts with thiourea in ethanol under reflux to form the thiazole ring .

Table 2: Hypothetical Synthesis Parameters

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | CuBr₂, CHCl₃/EtOAc, reflux | 75–95% | |

| 2 | Thiourea, EtOH, 24 h reflux | 50–70% |

Purification and Analysis

Crude products are typically purified via recrystallization (ethanol/water) and characterized by TLC (Rf ≈ 0.59–0.66 in ethyl acetate:petroleum ether) . Advanced techniques such as ¹³C NMR and HRMS confirm structural integrity. For example, the carbonyl carbon in ester derivatives resonates near δ 166 ppm .

Applications and Future Perspectives

Drug Development

The compound’s thiazole core is a privileged scaffold in medicinal chemistry, featured in FDA-approved drugs (e.g., riluzole for ALS). Its structural similarity to tubulin inhibitors positions it as a candidate for antimitotic agent optimization.

Material Science

Thiazole derivatives are explored as corrosion inhibitors and organic semiconductors. The phenoxyethyl group’s aromaticity could stabilize charge transport in electronic devices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume